molecular formula C19H22N2O2 B5658280 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone

Cat. No.: B5658280
M. Wt: 310.4 g/mol
InChI Key: ZFWFUTVWRHMMDB-MSOLQXFVSA-N
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Description

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is to start with glycine ethyl ester, which undergoes amino-addition, protective group introduction, and ring closure to form the pyrrolidine ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired stereoisomers.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: These compounds also contain a pyrrolidine ring but with additional fused rings.

    Pyrrolidine-2-one: This compound has a carbonyl group attached to the pyrrolidine ring.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring.

Uniqueness

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-18-12-21(11-17(18)16-9-5-2-6-10-16)19(22)14-23-13-15-7-3-1-4-8-15/h1-10,17-18H,11-14,20H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWFUTVWRHMMDB-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)COCC2=CC=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)COCC2=CC=CC=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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